molecular formula C12H12FNO2 B2545032 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1695305-20-4

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2545032
CAS No.: 1695305-20-4
M. Wt: 221.231
InChI Key: YZMVNLYXJVNAFS-UHFFFAOYSA-N
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Description

Strategic Importance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Spirocyclic scaffolds, defined by two rings sharing a single common atom, are increasingly recognized for their pivotal role in the development of novel therapeutic agents. Their inherent three-dimensionality allows for a greater exploration of chemical space compared to their flatter aromatic counterparts. This unique spatial arrangement can lead to enhanced biological activity and selectivity, as the fixed orientation of substituents can optimize interactions with biological targets. nih.gov Many natural products and clinically approved drugs feature spirocyclic systems, underscoring their therapeutic relevance. The rigidity of the spirocyclic framework can also contribute to improved metabolic stability and pharmacokinetic profiles, making them highly desirable motifs in drug design. mdpi.com

Overview of the Spirooxindole Heterocyclic System and its Unique Structural Features

The spirooxindole system is a privileged scaffold in medicinal chemistry, characterized by an oxindole (B195798) core spiro-fused to another cyclic moiety at the C3 position. mdpi.comnih.gov This arrangement creates a quaternary stereocenter at the spiro-carbon, introducing a level of structural complexity and chirality that is often associated with potent biological activity. The oxindole nucleus itself is a common feature in numerous bioactive natural products and synthetic compounds. The unique architecture of spirooxindoles allows for the precise spatial orientation of functional groups, which can facilitate strong and specific interactions with biological macromolecules.

Rationale for Fluorine Functionalization at the C7 Position of the Indole (B1671886) Moiety

The rationale for placing a fluorine atom at the C7 position of the spirooxindole core is multifaceted:

Modulation of Physicochemical Properties: Fluorine, being the most electronegative element, can alter the acidity of the N-H bond in the oxindole ring system, which can in turn affect its binding interactions and solubility. The introduction of fluorine can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Placing a fluorine atom at the C7 position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability. researchgate.net

Improved Biological Activity: The presence of a fluorine atom can lead to more favorable interactions with biological targets. The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, potentially enhancing π-π stacking or other non-covalent interactions with amino acid residues in a protein's active site. While direct functionalization of the C7 position of indoles can be challenging, it is a sought-after modification due to the potential for novel biological activity. nih.gov For instance, the substitution of a trifluoromethyl group, a common bioisostere for other functionalities, at the C7 position of quinoline has been shown to proceed with excellent regio- and enantioselectivity in certain reactions. acs.org

While specific research on 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one is not extensively documented in publicly available literature, the strategic combination of a spirooxindole scaffold with C7-fluorination presents a compelling case for its potential as a valuable building block in the synthesis of novel therapeutic agents. The principles of medicinal chemistry strongly suggest that this compound could exhibit enhanced metabolic stability, modulated physicochemical properties, and potentially unique biological activities, making it a significant target for future research and development in the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMVNLYXJVNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C(=CC=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic Characterization and Structural Analysis of 7 Fluoro 1h Spiro Indole 3,4 Oxane 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A full NMR analysis of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one would be essential for confirming its proposed structure.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (number of protons). For the target molecule, characteristic signals would be expected for the aromatic protons on the fluoro-substituted benzene ring, the N-H proton of the oxindole (B195798), and the aliphatic protons of the oxane ring. The coupling constants (J-values) between adjacent protons would provide critical information about their spatial relationships.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
Data Not Available - - - Aromatic-H
Data Not Available - - - Aromatic-H
Data Not Available - - - Aromatic-H
Data Not Available - - - NH (indole)
Data Not Available - - - CH₂ (oxane)

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon (C=O) of the lactam, the spiro-carbon, the aromatic carbons, and the aliphatic carbons of the oxane ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppm Assignment
Data Not Available C=O (carbonyl)
Data Not Available C-F (fluorinated carbon)
Data Not Available Aromatic-C
Data Not Available Spiro-C

Fluorine-¹⁹F NMR Spectroscopy for Fluorine Position and Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial and highly sensitive technique. It would provide a distinct signal confirming the presence of the fluorine atom. The chemical shift of this signal would be highly sensitive to the fluorine's electronic environment, and any coupling observed with nearby protons (¹H-¹⁹F coupling) would definitively confirm its position on the aromatic ring at the C-7 position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS would allow for the unambiguous determination of the elemental composition of this compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Hypothetical HRMS Data

Technique Calculated m/z for C₁₁H₁₀FNO₂ Measured m/z

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

The most definitive method for structural elucidation is single-crystal X-ray diffraction. If a suitable crystal of the compound could be grown, this technique would provide an exact three-dimensional model of the molecule. It would confirm the connectivity of all atoms, the spiro-junction, and provide precise bond lengths, bond angles, and torsional angles. This analysis would also reveal the conformation of the oxane ring and the packing of molecules in the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the N-H bond, the C=O (amide) bond, aromatic C-H and C=C bonds, the C-F bond, and C-O bonds of the oxane ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, typically identifying chromophores like the aromatic system. The spectrum would show characteristic absorption maxima (λmax) corresponding to the π-π* transitions of the substituted indole (B1671886) ring system.

Computational Chemistry and Mechanistic Studies on 7 Fluoro 1h Spiro Indole 3,4 Oxane 2 One

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of spirooxindole synthesis, DFT calculations are instrumental in elucidating reaction mechanisms, determining the thermodynamics and kinetics of reaction pathways, and predicting the stereoselectivity of the products.

For a compound like 7-fluoro-1H-spiro[indole-3,4'-oxane]-2-one, DFT could be employed to model the transition states of its formation. By calculating the energy barriers for different reaction pathways, researchers can predict the most likely mechanism. For instance, in the synthesis of similar spiro[indole-oxiranes], DFT has been used to understand the diastereoselectivity of the epoxidation of 3-aroylmethylene indole-2-ones. The calculations can reveal the energies of competing transition states, thereby explaining why one diastereomer is formed preferentially over another.

The presence of the fluorine atom at the 7-position of the indole (B1671886) ring would be a key focus of such a study. DFT calculations could quantify the electron-withdrawing effect of the fluorine atom on the electronic properties of the indole ring and how this influences the reactivity of the C3 position, which is crucial for the spirocyclization. The calculated energies could be tabulated to compare different pathways, as shown in the hypothetical table below.

Table 1: Hypothetical DFT Energy Profile for the Formation of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Initial AttackTS115.2-5.8
Ring ClosureTS210.5-25.1
Proton TransferTS35.3-12.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For a structurally complex molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. The spiro linkage introduces significant conformational constraints, and MD simulations can explore the accessible conformations of the oxane ring and the orientation of the fluoro-substituted indole moiety.

By simulating the molecule's dynamics over time, researchers can identify the most stable low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions. The results of an MD simulation are often visualized as a trajectory, showing the molecule's movement, and can be analyzed to generate Ramachandran-like plots for specific dihedral angles to map the conformational space.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical wavefunction of a molecule that quantify various aspects of its electronic structure and properties. For this compound, these descriptors can be calculated to establish structure-property relationships.

Key descriptors include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Other important descriptors include the molecular electrostatic potential (MEP), which reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack, and various atomic charges.

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate the molecule's structural features with its biological activity. For example, the lipophilicity (log P) and electronic parameters can be correlated with the antiproliferative activity of a series of spirooxindole compounds.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Log P2.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Ligand-Protein Interaction Modeling for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking can be used to predict its binding mode and affinity to various biological targets, such as enzymes or receptors.

Spirooxindole derivatives have been shown to exhibit a wide range of biological activities, including anticancer properties. Molecular docking studies can help identify potential protein targets for this compound. The docking process involves placing the ligand (the spirooxindole) into the binding site of the protein and calculating a docking score, which is an estimate of the binding affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. The fluorine atom in this compound could potentially form specific interactions, such as halogen bonds, which can contribute to the binding affinity. This information is invaluable for understanding the molecule's mechanism of action and for the rational design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Docking Score-9.5 kcal/mol
Hydrogen Bonds2 (with Asp145, Lys88)
Hydrophobic InteractionsLeu34, Val67, Ala123
Halogen BondFluorine with backbone carbonyl of Gly144

Note: The data in this table is hypothetical and for illustrative purposes only.

Exploration of Biological Activities and Structure Activity Relationships Sar of Fluorinated Spirooxindole Derivatives

Broad-Spectrum Pharmacological Relevance of Spirooxindole Scaffolds

The spirooxindole scaffold is a privileged structure in drug discovery, demonstrating a wide array of pharmacological activities. nih.govnih.gov This versatile framework is a core component of numerous natural products and synthetic molecules with significant therapeutic potential. nih.govmdpi.com The unique three-dimensional and rigid structure of spirooxindoles makes them attractive candidates for interacting with various biological targets. researchgate.netmdpi.com

The broad-spectrum pharmacological relevance of these scaffolds is evident in their diverse applications, which include:

Anticancer activity : Spirooxindoles have been extensively investigated for their potential as anticancer agents. nih.govnih.gov

Antimicrobial properties : These compounds have shown efficacy against various bacterial and fungal strains. nih.govmdpi.com

Antiviral effects : Certain spirooxindole derivatives have demonstrated potential as antiviral agents. nih.govnih.gov

Anti-inflammatory and analgesic activities : The spirooxindole core is also associated with anti-inflammatory and pain-relieving properties. nih.gov

Antimalarial and antioxidant potential : Research has also highlighted their utility as antimalarial and antioxidant agents. nih.gov

Numerous spirooxindole-based molecules have entered clinical trials, underscoring their importance in modern medicinal chemistry. nih.govnih.gov

Impact of Fluorine Substitution on Bioactivity and Pharmacokinetic Profiles

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's bioactivity and pharmacokinetic characteristics. nih.gov

Introducing fluorine into the spirooxindole scaffold can lead to several beneficial effects:

Enhanced Metabolic Stability : Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. nih.gov

Improved Membrane Permeability : The lipophilicity of a molecule can be fine-tuned by fluorine substitution, which can improve its ability to cross cell membranes. nih.gov

Increased Binding Affinity : The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. nih.gov

Favorable Pharmacokinetic Properties : Fluorinated spirooxindoles have been noted to possess high digestive and intestinal absorption, which is a crucial parameter for orally administered drugs. researchgate.net

Mechanistic Insights into Targeted Biological Pathways

Fluorinated spirooxindole derivatives exert their biological effects by modulating various cellular pathways. Their rigid spirocyclic structure allows for precise orientation of functional groups to interact with specific biological targets.

Inhibition of Protein-Protein Interactions (e.g., MDM2-p53)

One of the most significant areas of research for spirooxindoles is the inhibition of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. researchgate.net The MDM2 protein is a negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. researchgate.net

Spirooxindole-based MDM2 inhibitors function by mimicking the key interactions of p53 with MDM2, thereby preventing p53 degradation and restoring its tumor-suppressive functions. researchgate.net Fluorine substitution on these inhibitors has been shown to enhance their antiproliferative properties. researchgate.net For instance, spirooxindole derivatives with a 3-fluorophenyl group have demonstrated potent antiproliferative activity against breast cancer cell lines. researchgate.net

Compound/DerivativeTargetActivityCell LineReference
Spirooxindole with 3-FC6H4MDM2-p53IC50 = 4.6 ± 0.7 µMMCF-7 researchgate.net

Modulation of Enzyme Activities (e.g., STAT3, JAK-2, Phosphodiesterases, CDK-2, EGFR)

Fluorinated spirooxindoles have also been identified as modulators of various enzymes implicated in diseases such as cancer and inflammation.

STAT3 and JAK-2 Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase 2 (JAK-2) are key components of a signaling pathway that is often dysregulated in cancer. A spirooxindole derivative, SOID-8, has been identified as an effective inhibitor of both STAT3 and JAK-2. mdpi.com

CDK-2 and EGFR Inhibition : Cyclin-dependent kinase 2 (CDK-2) and epidermal growth factor receptor (EGFR) are crucial targets in cancer therapy. A novel spirooxindole scaffold has been designed and evaluated for its dual inhibitory properties against both CDK-2 and EGFR. One such compound exhibited an IC50 of 96.6 nM for EGFR inhibition and 34.98 nM for CDK-2 inhibition.

Compound/DerivativeTargetIC50Reference
Novel SpirooxindoleEGFR96.6 nM
Novel SpirooxindoleCDK-234.98 nM

Antimicrobial and Antiprotozoal Activities

The spirooxindole scaffold is a promising framework for the development of new antimicrobial and antiprotozoal agents.

Antibacterial and Antifungal Activities : Various synthetic spirooxindoles have demonstrated promising activity against a range of bacterial and fungal pathogens. mdpi.com For example, certain spiro[indoline-3,4'-pyrans] have shown considerable DNA gyrase inhibitory properties. mdpi.com

Antiprotozoal Activity : While specific data on the antiprotozoal activity of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one is not available, the broader class of spirooxindoles has shown potential in this area. For instance, Cipargamin (NITD609), a spiroindolone, is a potent antimalarial agent that inhibits protein synthesis in Plasmodium falciparum. mdpi.com

Design Principles for Derivatization and Scaffold Optimization

The design and optimization of spirooxindole derivatives are guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications affect biological activity.

Key design principles for the derivatization of fluorinated spirooxindoles include:

Introduction of Diverse Substituents : The synthesis of a library of compounds with various substituents on the oxindole (B195798) ring and the spiro-linked heterocyclic moiety allows for the exploration of the chemical space and the identification of key structural features for activity.

Stereochemical Control : The stereochemistry of the spiro center and other chiral centers can have a profound impact on biological activity. Therefore, the development of stereoselective synthetic methods is crucial.

Scaffold Hopping and Hybridization : Combining the spirooxindole core with other pharmacologically active motifs can lead to hybrid molecules with enhanced or dual activities.

Computational Modeling : Molecular docking and other computational techniques can be used to predict the binding modes of spirooxindole derivatives with their biological targets, guiding the rational design of more potent inhibitors.

By applying these principles, medicinal chemists can continue to develop novel and effective fluorinated spirooxindole-based therapeutic agents.

Emerging Research Frontiers and Prospective Applications of 7 Fluoro 1h Spiro Indole 3,4 Oxane 2 One

Development of Novel Synthetic Strategies for Advanced Spirooxindole Analogues

The construction of the complex spirooxindole framework has been a significant focus of synthetic organic chemistry. researchgate.net A variety of strategies have been developed, many of which are adaptable for the synthesis of fluorinated analogues like 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. These methods often employ isatin (B1672199) or its derivatives as key starting materials. beilstein-journals.org

Key synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, offer an efficient and atom-economical route to structurally diverse spirooxindoles. beilstein-journals.orgnih.gov The 1,3-dipolar cycloaddition reaction is a particularly powerful MCR for constructing pyrrolidinyl and other heterocyclic spirooxindoles. nih.govrsc.org For instance, the reaction of an isatin-derived azomethine ylide with a suitable dipolarophile can generate complex spirocyclic systems in a highly stereoselective manner. nih.govresearchgate.net

Cascade or Domino Reactions: These strategies involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step. nih.govmdpi.com Organocatalytic cascade reactions have proven especially effective for the asymmetric synthesis of complex spirooxindoles from simple precursors. nih.govacs.org

Transition-Metal Catalysis: Catalysis by transition metals like palladium has been employed in key bond-forming steps, such as Heck cyclizations, to construct the spirocyclic core. rsc.org These methods are valuable for creating specific and often challenging ring systems.

Below is a table summarizing various synthetic strategies that can be applied to generate advanced spirooxindole analogues.

Synthetic Strategy Key Reactants Reaction Type Advantages Reference
Multicomponent ReactionIsatin, Amino Acid, Dipolarophile1,3-Dipolar CycloadditionHigh efficiency, diversity-oriented, atom economy nih.gov
Organocatalytic CascadeIsatin derivative, EnalMichael/Aldol CascadeHigh stereoselectivity, metal-free conditions acs.org
Transition-Metal CatalysisAryl halide, AlkeneHeck CyclizationFormation of challenging C-C bonds rsc.org
Phase-Transfer Catalysis3-Aroylmethylene indole-2-one, H₂O₂EpoxidationEnvironmentally benign, high yields mdpi.com

Advanced Stereochemical Control and Asymmetric Catalysis in Fluorinated Spirooxindole Synthesis

The biological activity of spirooxindoles is often highly dependent on their stereochemistry. Consequently, the development of asymmetric catalytic methods to control the configuration of the spiro-stereocenter is of paramount importance. rsc.org Organocatalysis has emerged as a particularly powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral spirooxindoles. acs.orgresearchgate.net

Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a tertiary amine, are frequently used. mdpi.comresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis base interactions, guiding the reactants into a highly organized, chiral transition state. acs.org This approach has been successfully applied to various reaction types, including:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems derived from isatins.

Mannich Reactions: The addition of enolates to imines.

Cycloadditions: Including [3+2] and [4+2] cycloadditions to construct the spiro-fused ring. rsc.org

Aldol Reactions: The reaction of fluorinated oxindole (B195798) enolates with isatins or other aldehydes to create adjacent stereocenters with high diastereoselectivity. researchgate.net

For fluorinated spirooxindoles, such as the 7-fluoro substituted scaffold, these asymmetric methods are crucial. For example, the asymmetric synthesis of (2′S,3′S)-ethyl 7-fluoro-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate has been achieved via nucleophilic epoxidation promoted by bifunctional organocatalysts, demonstrating the feasibility of controlling stereochemistry in fluorinated systems. mdpi.com

The table below highlights examples of asymmetric catalysis in the synthesis of spirooxindoles, showcasing the high levels of stereocontrol achievable.

Catalyst Type Reaction Substrates Stereoselectivity (dr, ee) Reference
Bifunctional ThioureaNucleophilic Epoxidationα-Ylideneoxindole, TBHPer up to 91:9 mdpi.com
Bifunctional SquaramideMichael/Mannich CascadeCinnamoyl-3-ylideneoxindole, etc.>20:1 dr, 99% ee researchgate.net
Chiral Phosphoric Acid[3+2] CycloadditionMethyleneoxindole, Aldehyde, Amino esterup to 98% ee acs.org
Cinchona AlkaloidAldol Reaction3-Fluorooxindole, Isatinup to 99:1 dr researchgate.net

Deepening Mechanistic Understanding of Biological Activity and Target Engagement

Halogenated spirooxindoles are gaining significant attention as promising agents for targeted anticancer therapy due to their enhanced binding affinity and ability to interact with diverse molecular targets. rsc.orgnih.gov The fluorine atom in this compound can serve as a hydrogen bond acceptor and modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. nih.gov

Spirooxindoles exert their biological effects through various mechanisms, including the inhibition of kinases and the disruption of protein-protein interactions. rsc.orgnih.gov Several key cancer-related targets have been identified for this class of compounds:

MDM2-p53 Interaction: Many spirooxindoles are designed to inhibit the interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor. nih.gov By blocking this interaction, these compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Kinase Inhibition: Halogenated spirooxindoles have shown activity as inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govfrontiersin.orgnih.gov The oxindole core can act as a scaffold that mimics the hinge-binding motif of ATP, while the spiro-fused ring system can occupy adjacent pockets, leading to potent and selective inhibition. frontiersin.orgnih.gov

Antimicrobial Activity: Certain spirooxindole derivatives have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

The table below summarizes the biological activities of several representative spirooxindole analogues, highlighting their potency and molecular targets.

Compound/Analogue Class Biological Activity Target(s) Potency (IC₅₀) Reference
Pyrrolidinyl-spirooxindole (5g)Anticancer (Breast)EGFR, CDK22.8 µM (MCF-7 cells) nih.govfrontiersin.org
Spiro[acridine-9,3′-indoline]Anticancer (Gastric)Not specified9.49 µM (MGC803 cells) nih.gov
Thiochromene-based spirooxindole (IV)Anticancer (Breast)Not specified"Remarkable activity" nih.gov
Nitro-substituted spiro[indoline-3,2′-thiazolidine]AntitubercularM. tuberculosis protein tyrosine phosphatase B (MptpB)1.2 µM nih.gov

Application in Chemical Probe Development for Biological Systems

The unique properties of the fluorine atom make fluorinated compounds, including this compound, highly attractive for development as chemical probes for studying biological systems. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Furthermore, the chemical shift of ¹⁹F is extremely sensitive to its local environment, making it an exquisite reporter of molecular interactions. nih.gov

The near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra of fluorinated probes are free from background signals, allowing for the clear detection of binding events even in complex biological media. cfplus.cz This has led to the development of ¹⁹F NMR-based screening techniques for drug discovery. nih.gov

A fluorinated spirooxindole could be used as a chemical probe in several ways:

Fragment-Based Screening: The compound could be part of a fragment library screened against a protein target using ¹⁹F NMR. A change in the ¹⁹F chemical shift upon addition of the protein would indicate a direct binding event. nih.gov

Target Engagement Studies: Once a fluorinated molecule is known to bind a target, ¹⁹F NMR can be used to study the binding mode and kinetics. It can also be used in competition assays to identify other molecules that bind to the same site.

In-Cell NMR: The favorable properties of ¹⁹F NMR make it a viable tool for observing ligand-protein interactions directly inside living cells, providing valuable information in a more physiologically relevant context. cfplus.cz

The development of "clickable" ¹⁹F NMR probes, which can be easily attached to other molecules like peptides or nucleotides, has further expanded the utility of this technique. pharma-industry-review.com While the specific application of this compound as a chemical probe has not been extensively documented, its structure, combining a known bioactive scaffold with a sensitive ¹⁹F NMR reporter group, makes it a promising candidate for future development in this area.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via spirocyclization reactions involving indole precursors and oxane-forming reagents. For example, a one-pot, three-component reaction using 3-cyanoacetyl indoles, isatins, and amines in a mixed solvent system (e.g., H₂O/HOAc) under reflux yields spirooxindole derivatives with high efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity. TLC monitoring and column chromatography are critical for isolating intermediates and final products .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing spiro-junction and fluorine-induced deshielding effects.
  • X-ray crystallography : Resolves bond angles and spatial arrangement at the spiro center. Single-crystal data (e.g., CCDC 843674) validate DFT-optimized geometries .
  • IR spectroscopy : Identifies carbonyl (C=O) and NH stretching vibrations .

Q. What solvents and storage conditions are recommended for handling this compound in vitro?

  • Methodological Answer : The compound is typically dissolved in DMSO for in vitro studies due to its limited aqueous solubility. If precipitation occurs, ethanol or DMF with minimal product loss is advised . For storage, maintain at -20°C for long-term stability (up to 3 years) or -80°C for extended shelf life in solution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting reactive sites or resolving structural ambiguities?

  • Methodological Answer : Density Functional Theory (DFT) optimizes bond parameters and electronic properties, which can be cross-validated with experimental XRD data . Molecular Electrostatic Potential (MEP) maps predict nucleophilic/electrophilic regions, guiding functionalization strategies (e.g., fluorination at the indole C7 position) .

Q. What strategies address contradictions in spectroscopic data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., non-spiro intermediates). Mitigation includes:

  • Reaction monitoring : Use TLC or HPLC-MS to track byproduct formation .
  • Isolation of intermediates : Purify key intermediates via column chromatography before spirocyclization .
  • Mechanistic studies : Employ isotopic labeling (e.g., ¹⁸O) or kinetic analysis to elucidate pathways .

Q. How can the solubility and bioavailability of this compound be enhanced for in vivo studies?

  • Methodological Answer : For in vivo applications:

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersibility .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based solvents to stabilize the compound in biological matrices .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic fumes (e.g., hydrogen chloride from decomposition) .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.